molecular formula C16H9ClN2O2 B7784751 2-(2-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE

2-(2-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE

Cat. No.: B7784751
M. Wt: 296.71 g/mol
InChI Key: HWDGFJHATBJRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-2H,4H-chromeno[4,3-c]pyrazol-4-one is a heterocyclic compound that features a chromene and pyrazole ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chlorophenyl group enhances its chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-2H,4H-chromeno[4,3-c]pyrazol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with 2-chlorobenzoyl chloride in the presence of calcium hydroxide in 1,4-dioxane. The intermediate 4-aroyl-5-hydroxypyrazole is then cyclized using sodium hydride in dry dimethylformamide (DMF) to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2H,4H-chromeno[4,3-c]pyrazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in toluene at reflux temperature.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with hydrogenated sites.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-Chlorophenyl)-2H,4H-chromeno[4,3-c]pyrazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2H,4H-chromeno[4,3-c]pyrazol-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-2H,4H-chromeno[4,3-c]pyrazol-4-one is unique due to its specific ring structure and the presence of both chromene and pyrazole moieties. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)chromeno[4,3-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-12-6-2-3-7-13(12)19-9-11-15(18-19)10-5-1-4-8-14(10)21-16(11)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGFJHATBJRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C=C3C(=O)O2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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